2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE
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Overview
Description
2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Acylation: The nitrated pyrazole is acylated with 2-methylsulfanyl-phenyl-acetic acid in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with acetic acid for reduction.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE is not well-documented. similar compounds often exert their effects by interacting with specific enzymes or receptors in the body, leading to modulation of biological pathways. The nitro group may be involved in redox reactions, while the pyrazole ring can interact with various biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Nitro-pyrazol-1-yl)-N-phenyl-acetamide
- 2-(5-Methyl-pyrazol-1-yl)-N-(2-methylsulfanyl-phenyl)-acetamide
- 2-(5-Methyl-3-nitro-pyrazol-1-yl)-N-phenyl-acetamide
Uniqueness
2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE is unique due to the presence of both the nitro and methylsulfanyl groups, which can impart distinct chemical and biological properties. The combination of these functional groups can lead to unique interactions with biological targets, making it a compound of interest for further research.
Properties
Molecular Formula |
C13H14N4O3S |
---|---|
Molecular Weight |
306.34g/mol |
IUPAC Name |
2-(5-methyl-3-nitropyrazol-1-yl)-N-(2-methylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C13H14N4O3S/c1-9-7-12(17(19)20)15-16(9)8-13(18)14-10-5-3-4-6-11(10)21-2/h3-7H,8H2,1-2H3,(H,14,18) |
InChI Key |
QTJAFQGHSPQXFD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1CC(=O)NC2=CC=CC=C2SC)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC=CC=C2SC)[N+](=O)[O-] |
Origin of Product |
United States |
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